Citral - d6
Description
Overview of Citral (B94496) as a Key Monoterpenoid in Scientific Inquiry
Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring acyclic monoterpenoid aldehyde found in the essential oils of various plants, notably lemongrass. researchgate.nettandfonline.comnih.govtaylorandfrancis.comatamanchemicals.com It exists as a mixture of two geometric isomers: geranial (the trans-isomer, also known as citral A) and neral (B7780846) (the cis-isomer, or citral B). tandfonline.comnih.govtaylorandfrancis.comatamanchemicals.comnih.gov Citral is widely recognized for its strong lemon-like odor and is used extensively in the flavor, fragrance, cosmetic, and pharmaceutical industries. researchgate.nettandfonline.comnih.govtaylorandfrancis.comatamanchemicals.comsmartsociety.org Beyond its aromatic properties, citral has been the subject of scientific inquiry due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.nettandfonline.comnih.goveurekaselect.com Its chemical structure, containing conjugated double bonds and an aldehyde group, makes it a reactive molecule that can undergo various chemical transformations. taylorandfrancis.comontosight.aiacs.org
Rationale for Deuteration (d6) in Citral for Specific Research Applications
The deuteration of citral to produce Citral-d6 involves the replacement of six hydrogen atoms with deuterium (B1214612) atoms. The specific positions of deuteration (d6) are crucial for the intended research applications. While the general chemical behavior of Citral-d6 remains similar to that of unlabeled citral, the isotopic substitution imparts distinct properties that are advantageous for advanced studies.
Enhancing Analytical Sensitivity and Specificity
Deuteration significantly enhances the sensitivity and specificity of analytical methods, particularly mass spectrometry, for the detection and quantification of citral. acs.orgsymeres.comclearsynth.comyoutube.comdiagnosticsworldnews.comthalesnano.comwaters.comkaust.edu.salcms.cz When Citral-d6 is used as an internal standard in quantitative analysis, its distinct mass-to-charge ratio allows it to be easily differentiated from the endogenous unlabeled citral in a sample matrix. acs.orgsymeres.comthalesnano.com This is particularly valuable in complex biological or environmental samples where matrix effects can interfere with accurate measurements. kaust.edu.sachromatographyonline.com By spiking a known amount of Citral-d6 into a sample, researchers can precisely quantify the amount of unlabeled citral present by comparing the signal intensities of the labeled and unlabeled species using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). symeres.comdiagnosticsworldnews.comwaters.comkaust.edu.sa The use of a deuterated internal standard helps to compensate for variations in sample preparation, injection volume, ionization efficiency, and detector response, leading to improved accuracy and reproducibility of the analytical results. thalesnano.comwaters.comlcms.cz
Properties
Molecular Formula |
C10H10D6O |
|---|---|
Molecular Weight |
158.27 |
Purity |
95% min. |
Synonyms |
Citral - d6 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Citral Citral D6
Strategies for Deuterium (B1214612) Incorporation into Monoterpenoid Skeletons
Deuterium incorporation into monoterpenoid skeletons can be achieved through various chemical and potentially enzymatic approaches. Chemical methods often involve hydrogen-deuterium exchange reactions using a deuterium source like heavy water (D₂O) or deuterated alcohols, often in the presence of catalysts tn-sanso.co.jpgoogle.com. Transition metal catalysts, acids, or bases can facilitate these exchange processes rsc.orgbeilstein-journals.orgnih.gov.
Another strategy involves the synthesis of the target deuterated compound from isotopically labeled precursors oup.com. This "synthetic approach" builds the molecule with deuterium atoms already in place on the starting materials princeton.edu. Enzymatic methods, while less common for extensive deuteration of complex terpenes like citral (B94496), have shown promise in incorporating labeled precursors into terpene structures d-nb.infonih.gov.
For monoterpenoids, which can be sensitive to acidic conditions or prone to rearrangements, the choice of deuteration strategy is crucial to maintain structural integrity and achieve site-specificity beilstein-journals.org.
Precursor Selection and Derivatization for Site-Specific Deuteration
Site-specific deuteration of citral-d6 requires careful selection of starting materials and potentially the use of directing groups or protecting groups to control the positions of deuterium incorporation. One reported method for synthesizing Citral-3,4,6-d6 involved a manganese-catalyzed selective C-H activation strategy using a transient directing group rsc.org. This approach utilized citral as the aldehyde substrate and D₂O as the deuterium source rsc.org.
The method described involved weighing the aldehyde, a benzoic acid additive, and a manganese catalyst into a reaction vessel. Deuterium oxide and an amine were then added, and the mixture was heated rsc.org. This suggests that the aldehyde functionality in citral might play a role in directing the deuteration to specific sites, such as the allylic and olefinic positions rsc.org.
Another approach for introducing deuterium into terpenes involves the use of reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) oup.comgoogle.com. This method can be used to reduce specific functional groups in a precursor molecule, incorporating deuterium in the process oup.com. For example, reducing a carboxylic acid or an ester with LiAlD₄ can introduce deuterium atoms at the carbon originally bonded to the carbonyl group oup.com.
Optimization of Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and isotopic purity is critical for the utility of Citral-d6 in applications like quantitative analysis and mechanistic studies rsc.orgnih.gov. Optimization of the synthetic methodology involves tuning various reaction parameters.
In the manganese-catalyzed deuteration of citral, factors such as the choice of catalytic amine, catalyst precursor, catalyst loading, solvent, and additives can significantly influence both the yield and the level of deuterium incorporation rsc.orgresearchgate.net. For instance, studies on similar C-H deuteration reactions have investigated the effect of different catalytic amines and metal salts on the reaction efficiency and regioselectivity rsc.orgresearchgate.net.
Reaction time and temperature are also critical parameters. Heating the reaction mixture to a specific temperature for a defined duration is necessary to facilitate the C-H activation and subsequent deuterium exchange rsc.org.
The concentration of the deuterium source, such as D₂O, and the substrate concentration can also impact the deuteration rate and the extent of isotopic labeling tn-sanso.co.jprsc.org. Using a sufficient excess of the deuterium source is often necessary to drive the exchange reaction towards higher deuterium incorporation tn-sanso.co.jp.
Detailed research findings often involve systematic studies of these parameters. For example, a study on manganese-catalyzed deuteration explored the effect of different additives and bases on the deuterium incorporation and yield researchgate.net.
Data Table Example (Illustrative, based on search result patterns):
While specific comprehensive data tables for Citral-d6 optimization were not fully extracted, the search results indicate that studies on similar deuteration reactions present data in tables showing the impact of different conditions on deuterium incorporation and yield rsc.orgresearchgate.net. An illustrative example based on the type of data found could be:
| Entry | Catalyst (mol%) | Amine (mol%) | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Isolated Yield (%) |
| 1 | Mn(CO)₅Br (5) | Benzylamine (20) | DCE/D₂O | 100 | 16 | Site 1: 89, Site 2: 97, Site 3: 65 rsc.org | 41 rsc.org |
| 2 | Mn(CO)₅Br (5) | Amine X (20) | Solvent Y/D₂O | Temp A | Time B | Deuterium Incorporation % | Yield % |
| 3 | Catalyst Z (5) | Benzylamine (20) | DCE/D₂O | Temp C | Time D | Deuterium Incorporation % | Yield % |
Note: The data in Entry 1 is directly from a search result for Citral-3,4,6-d6 synthesis rsc.org. Entries 2 and 3 are illustrative based on the types of optimization studies mentioned rsc.orgresearchgate.net.
Post-Synthetic Purification and Isolation Techniques
After the deuteration reaction, purification and isolation of Citral-d6 from the reaction mixture, unreacted starting materials, byproducts, and residual deuterium source are essential to obtain a pure product with the desired isotopic enrichment. Common purification techniques for deuterated organic compounds, including terpenes, include chromatography and distillation oup.comimreblank.chniscpr.res.in.
Silica gel column chromatography is a widely used method for purifying deuterated products rsc.orgresearchgate.netniscpr.res.in. Different solvent systems can be employed to separate the target compound from impurities based on their polarity rsc.orgresearchgate.netniscpr.res.in. For instance, mixtures of pentane (B18724) and ethyl acetate (B1210297) in varying ratios have been used for the purification of deuterated aldehydes rsc.orgresearchgate.net.
Distillation, particularly reduced pressure distillation, can also be effective for isolating volatile deuterated compounds like citral google.com. This technique separates compounds based on their boiling points google.com.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) are often used to monitor the purification process and assess the purity of the isolated product imreblank.chniscpr.res.inresearchgate.net. NMR spectroscopy is crucial for confirming the structure and the positions of deuterium incorporation in the purified product rsc.orgimreblank.ch. High-resolution mass spectrometry provides detailed information on the isotopic distribution and confirms the molecular weight of the deuterated species rsc.orgnih.gov.
Spectroscopic Characterization and Isotopic Purity Assessment of Citral D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. In the context of Citral-d6, NMR is instrumental in verifying the positions of the deuterium labels and quantifying the extent of deuteration.
Proton (¹H) NMR Spectral Analysis in Deuterated Solvents
Proton (¹H) NMR spectroscopy is highly sensitive to the presence of hydrogen atoms in a molecule. When analyzing Citral-d6, the ¹H NMR spectrum is compared to that of its non-deuterated counterpart, citral (B94496). The positions where deuterium atoms have replaced protons will show a significant reduction or complete disappearance of the corresponding signals in the ¹H NMR spectrum. The integration of the remaining proton signals allows for the calculation of the deuterium incorporation at specific sites.
For standard citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), the ¹H NMR spectrum in a deuterated solvent like deuterochloroform (CDCl₃) typically displays characteristic signals for the aldehydic proton, olefinic protons, and methyl groups. In a hypothetical ¹H NMR spectrum of Citral-d6, where the six methyl protons are replaced by deuterium, the signals corresponding to these methyl groups would be absent.
Table 1: Hypothetical ¹H NMR Data Comparison of Citral and Citral-d6 in CDCl₃ This table is illustrative and based on expected spectral changes. Actual chemical shifts may vary.
| Assignment | Citral Chemical Shift (δ ppm) | Expected Citral-d6 Chemical Shift (δ ppm) | Integration (Citral) | Expected Integration (Citral-d6) |
| Aldehyde-H | ~9.9 | ~9.9 | 1H | 1H |
| Olefinic-H | ~5.8 | ~5.8 | 1H | 1H |
| Olefinic-H | ~5.1 | ~5.1 | 1H | 1H |
| Methylene-H | ~2.2-2.6 | ~2.2-2.6 | 4H | 4H |
| Methyl-H | ~1.6-2.2 | Signal Absent | 6H | 0H |
Carbon-13 (¹³C) NMR Elucidation of Labeling Patterns
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The coupling between carbon and deuterium (C-D) is distinct from carbon-proton (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum. Carbons directly bonded to deuterium will exhibit a triplet-like multiplicity due to the spin-1 nature of the deuterium nucleus. Furthermore, the chemical shifts of deuterated carbons are slightly upfield compared to their protonated counterparts, an effect known as the isotopic shift.
By comparing the ¹³C NMR spectrum of Citral-d6 with that of standard citral, the positions of deuterium labeling can be unequivocally confirmed. For instance, the carbon signals of the two methyl groups in citral would be replaced by characteristic triplets in the spectrum of Citral-d6, confirming the location of the deuterium labels.
Table 2: Representative ¹³C NMR Chemical Shifts for Citral in CDCl₃ This data is for non-deuterated citral and serves as a reference for interpreting the Citral-d6 spectrum. nih.gov
| Assignment | Chemical Shift (δ ppm) |
| C=O | ~191.0 |
| C=CH | ~163.5 |
| C=CH | ~127.5 |
| C(CH₃)₂ | ~132.8 |
| CH₂ | ~40.7 |
| CH₂ | ~25.9 |
| CH₃ | ~25.6 |
| CH₃ | ~17.7 |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within a molecule. In Citral-d6, the absence of cross-peaks between the methyl positions and other protons would further support the successful deuteration at these sites.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. For Citral-d6, the carbons of the deuterated methyl groups would not show a correlation in the HSQC spectrum, as there are no directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. In the HMBC spectrum of Citral-d6, correlations from the remaining protons to the deuterated methyl carbons would still be observable, providing definitive evidence for the location of the deuterium labels within the molecular framework.
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and assessing its isotopic composition. For Citral-d6, MS is used to confirm the incorporation of six deuterium atoms and to evaluate the isotopic purity of the sample.
Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions.
For Citral-d6, the molecular ion peak is expected to be at m/z 158, which is 6 mass units higher than that of non-deuterated citral (m/z 152). The fragmentation pattern of Citral-d6 will also differ from that of citral. Fragments containing the deuterated methyl groups will exhibit a corresponding mass shift. Analysis of these fragment ions can provide further confirmation of the deuterium labeling positions and help in assessing the isotopic enrichment. For example, the loss of a methyl radical from citral results in a fragment at m/z 137. For Citral-d6, the loss of a deuterated methyl radical (CD₃) would result in a fragment at m/z 140.
Table 3: Theoretical Mass-to-Charge Ratios (m/z) for Key Ions in EI-MS of Citral and Citral-d6 This table is illustrative and based on expected fragmentation.
| Ion | Citral (m/z) | Citral-d6 (m/z) |
| [M]⁺ | 152 | 158 |
| [M-CH₃]⁺ | 137 | N/A |
| [M-CD₃]⁺ | N/A | 140 |
| [C₇H₉O]⁺ | 109 | 109 |
Electrospray Ionization (ESI) Mass Spectrometry in Derivatization Studies
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While citral itself is not ideally suited for ESI, it can be analyzed after chemical derivatization. Derivatization involves reacting the aldehyde functional group with a reagent that introduces a readily ionizable moiety, such as a Girard's reagent, which imparts a permanent positive charge.
When derivatized Citral-d6 is analyzed by ESI-MS, the resulting spectrum will show the mass of the derivatized molecule, allowing for the confirmation of the molecular weight and the degree of deuterium incorporation. Tandem mass spectrometry (MS/MS) can be performed on the derivatized molecular ion to induce fragmentation. The fragmentation pattern of the derivatized Citral-d6 can then be compared to its non-deuterated analog to further confirm the structural integrity and the location of the isotopic labels. This approach is particularly useful for quantifying Citral-d6 in complex biological matrices where the selectivity of MS/MS is required.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. This allows for the confident determination of its elemental composition. For Citral-d6, with a molecular formula of C₁₀H₁₀D₆O, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms (C, H, D, O).
The determination of the exact mass of Citral-d6 by HRMS provides unequivocal confirmation of its elemental composition, a critical parameter for its use as an internal standard. The high mass accuracy of this technique allows for the differentiation of Citral-d6 from other compounds with the same nominal mass, thereby ensuring the reliability of quantitative analytical methods.
Table 1: Theoretical Exact Mass of Citral-d6
| Compound | Molecular Formula | Theoretical Exact Mass (m/z) |
| Citral-d6 | C₁₀H₁₀D₆O | 158.1578 |
Note: This value is calculated based on the most abundant isotopes of each element.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups and for providing structural information about a molecule based on its vibrational modes. The IR spectrum of Citral-d6 is expected to exhibit characteristic absorption bands corresponding to its various functional groups, with notable differences from the spectrum of unlabeled citral due to the presence of deuterium atoms.
The most significant feature in the IR spectrum of Citral-d6 is the presence of carbon-deuterium (C-D) stretching vibrations. These bands typically appear in the region of 2100-2200 cm⁻¹, a spectral window that is generally free from other interfering absorptions. This is a direct consequence of the heavier mass of deuterium compared to hydrogen, which results in a lower vibrational frequency for the C-D bond. In contrast, the C-H stretching vibrations in unlabeled citral are observed in the 2800-3000 cm⁻¹ region.
Other key vibrational modes for Citral-d6 include the C=O stretching of the aldehyde group, typically observed around 1675 cm⁻¹, and the C=C stretching of the alkene groups. The precise positions of these bands can provide information about the isomeric composition (Geranial-d6 vs. Neral-d6).
Table 2: Predicted Key IR Absorption Bands for Citral-d6
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-D Stretch | Aldehydic C-D | ~2150 |
| C-D Stretch | Alkyl C-D | ~2100-2200 |
| C=O Stretch | Aldehyde | ~1675 |
| C=C Stretch | Alkene | ~1630 |
Note: These are predicted values based on the known effects of deuteration on vibrational frequencies. Actual experimental values may vary slightly.
Chromatographic Methods for Purity and Isomeric Ratio Determination
Chromatographic techniques are indispensable for assessing the purity and determining the isomeric ratio of Citral-d6. Both Gas Chromatography (GC) and Liquid Chromatography (LC) play crucial roles in ensuring the quality of this internal standard.
Gas chromatography is a highly effective method for the separation of volatile compounds, making it ideal for the analysis of the isomeric mixture of Citral-d6, which consists of Geranial-d6 (the E-isomer) and Neral-d6 (the Z-isomer). The separation is typically achieved on a capillary column with a suitable stationary phase, such as a mid-polar phase.
Due to subtle differences in their physical properties, Geranial-d6 and Neral-d6 will exhibit different retention times on the GC column, allowing for their individual quantification. The integration of the peak areas for each isomer provides the isomeric ratio. It is important to note that deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.
Table 3: Hypothetical GC Retention Times for Citral-d6 Isomers
| Isomer | Retention Time (minutes) |
| Neral-d6 | 10.5 |
| Geranial-d6 | 11.2 |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times will depend on the specific GC conditions (e.g., column, temperature program, carrier gas flow rate).
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the analysis of less volatile compounds and for the comprehensive profiling of impurities. In the context of Citral-d6, LC is employed to detect and quantify any non-volatile impurities that may be present, such as degradation products or residues from the synthesis process.
A reversed-phase HPLC method with a suitable C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. Detection is often performed using a UV detector, as the conjugated system in Citral-d6 allows for strong UV absorbance. The high sensitivity and resolving power of HPLC enable the detection of trace-level impurities, ensuring the high purity of the Citral-d6 standard.
Table 4: Potential Impurities in Citral-d6 and their Analysis by LC
| Potential Impurity | Analytical Method |
| Unlabeled Citral | LC-MS |
| Isomerization byproducts | HPLC-UV |
| Oxidation products | HPLC-UV/MS |
| Synthesis starting materials/reagents | HPLC-UV |
Applications of Citral D6 in Advanced Analytical Chemistry
Quantitative Analysis Using Citral-d6 as an Internal Standard
The use of stable isotope-labeled internal standards, such as Citral-d6, is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry. This approach, known as isotope dilution analysis, provides high accuracy and precision by mitigating variability throughout the analytical workflow.
Calibration Curve Construction and Method Validation
For the quantification of citral (B94496), a calibration curve is constructed by plotting the ratio of the peak area of the analyte (citral) to the peak area of the internal standard (Citral-d6) against the concentration of the analyte. This ratiometric measurement corrects for potential inconsistencies in injection volume and instrument response.
Method validation is a critical step to ensure the reliability of analytical results. Key validation parameters for methods employing Citral-d6 as an internal standard include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). While specific data for methods using Citral-d6 is not widely published, typical validation results for the analysis of similar terpenes demonstrate the robustness of this approach. For instance, a validated reverse phase high-performance liquid chromatography (RP-HPLC) method for citral showed linearity in the range of 3-100 μg/mL. nih.govresearchgate.net When using a deuterated internal standard, the precision, measured as relative standard deviation (RSD), is often expected to be within 15-20%, with accuracy also falling within a similar range of the nominal concentration.
Table 1: Representative Method Validation Parameters for Terpene Analysis Using an Internal Standard Approach
| Parameter | Typical Performance Metric |
|---|---|
| Linearity (R²) | > 0.99 |
| Concentration Range | Analyte-dependent (e.g., 1-1000 ng/mL) |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 |
This table presents typical performance metrics for methods analyzing terpenes using an internal standard, illustrating the expected performance of a method using Citral-d6.
Matrix Effects Compensation in Complex Sample Analysis
A significant challenge in analyzing samples from complex matrices, such as food, beverages, and biological fluids, is the "matrix effect." This phenomenon, where co-eluting substances interfere with the ionization of the target analyte, can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.
Citral-d6 is highly effective in compensating for these matrix effects. lcms.cz Since Citral-d6 co-elutes with the unlabeled citral and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant. lcms.cz This ensures that the quantitative accuracy is maintained even in the presence of significant matrix interference. Studies on various complex matrices have shown that the use of deuterated analogues as internal standards significantly improves the accuracy and reproducibility of results, with accuracy percentages falling within 25% and RSD values dropping below 20%, compared to much larger deviations when no internal standard is used. lcms.cz
Inter-Laboratory Comparative Studies and Reproducibility
For an analytical method to be considered robust and reliable, it must demonstrate good reproducibility across different laboratories. Inter-laboratory studies are performed to validate the transferability of an analytical method. The use of a stable isotope-labeled internal standard like Citral-d6 is crucial in such studies. It helps to minimize variations that can arise from differences in instrumentation, sample handling, and environmental conditions between laboratories. By normalizing the results against the internal standard, a higher degree of consistency and comparability is achieved, which is essential for the standardization of analytical methods.
Development of Analytical Methods for Trace Analysis
The detection and quantification of trace levels of compounds require highly sensitive and selective analytical techniques. The incorporation of Citral-d6 as an internal standard is instrumental in the development of robust methods for trace analysis using advanced instrumentation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a powerful technique for the analysis of trace-level compounds due to its high separation efficiency, sensitivity, and selectivity. In the analysis of terpenes like citral, UPLC can separate the isomers (geranial and neral) and other related compounds. The coupling with tandem mass spectrometry (MS/MS) allows for highly selective detection using multiple reaction monitoring (MRM).
In a typical UPLC-MS/MS method, specific precursor-to-product ion transitions are monitored for both citral and Citral-d6. The use of Citral-d6 allows for confident identification and accurate quantification, even at very low concentrations, by correcting for any analyte loss during sample preparation and potential matrix effects during ionization. lcms.cz The development of such methods is crucial for applications in food safety, environmental monitoring, and pharmaceutical analysis where trace levels of terpenes may be of interest. nih.govnih.gov
Table 2: Illustrative UPLC-MS/MS Parameters for Terpene Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Citral) | Analyte-specific (e.g., m/z 153.1 -> 81.1) |
| MRM Transition (Citral-d6) | Analyte-specific (e.g., m/z 159.1 -> 87.1) |
This table provides an example of typical UPLC-MS/MS settings for the analysis of a terpene like citral, illustrating how Citral-d6 would be incorporated.
Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterium (B1214612) Labeling
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like citral. The use of a deuterated internal standard such as Citral-d6 in GC-MS analysis offers significant advantages. Citral-d6 has nearly identical chromatographic behavior to citral, meaning it will elute at a very similar retention time. nih.gov However, due to its higher mass, its mass spectrum will be shifted, allowing for clear differentiation and independent quantification by the mass spectrometer.
This is particularly valuable for trace analysis, where it ensures that the quantification is not skewed by losses during sample extraction or injection. Stable-isotope gas chromatographic analysis has been recognized as a reliable technique for the quantification of citral in complex mixtures like essential oils. researchgate.net The use of isotope dilution with GC-MS provides a high level of confidence in the analytical results, making it a preferred method for authenticity control and quality assessment of products containing citral. nih.gov
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are cornerstones of modern analytical chemistry. The use of Citral-d6 as an internal standard is particularly crucial in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for creating detailed chemical profiles of complex mixtures like essential oils. clearsynth.com
When analyzing a sample, a known quantity of Citral-d6 is added at an early stage. youtube.com During the chromatographic separation (GC or LC), Citral-d6 co-elutes with the naturally occurring citral (neral and geranial isomers) because its chemical and physical properties are nearly identical. However, upon entering the mass spectrometer, it is easily distinguished due to its higher mass-to-charge ratio.
This methodology, known as stable isotope dilution analysis, allows for highly accurate quantification. It effectively corrects for variations that can occur during sample preparation, injection, and ionization within the mass spectrometer. clearsynth.comlcms.cz Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, ensuring the ratio between the analyte and the standard remains constant. youtube.com This leads to robust and reproducible results, which are essential for comprehensive profiling of volatile compounds in natural products. nih.govresearchgate.net
Table 1: Role of Citral-d6 in Hyphenated Analytical Techniques This interactive table summarizes the function and advantages of using Citral-d6 as an internal standard in common hyphenated techniques.
| Technique | Role of Citral-d6 | Advantages |
|---|---|---|
| GC-MS | Co-elutes with native citral; provides a distinct mass signal for ratio-based quantification. | Corrects for injection volume variability, thermal degradation, and ionization suppression. Enhances accuracy in profiling volatile components of essential oils. |
| LC-MS/MS | Serves as a stable isotope-labeled internal standard for accurate quantification of citral in complex liquid matrices. | Compensates for matrix effects, which are common in complex samples and can suppress or enhance the analyte signal. lcms.cz Improves method robustness and inter-laboratory reproducibility. |
Authenticity and Origin Assessment of Natural Products
The high economic value of natural products, such as essential oils derived from lemongrass, lemon myrtle, or citrus fruits, makes them prime targets for economically motivated adulteration. newfoodmagazine.combiomedgrid.com Citral-d6 plays a pivotal role in the analytical methods designed to verify the authenticity and determine the origin of these products.
Isotopic Fingerprinting for Geographical and Botanical Differentiation
Isotopic fingerprinting is a powerful technique used to determine the geographical and botanical origin of a natural product. mdpi.com This method relies on measuring the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in the product's chemical constituents. nih.govresearchgate.net These ratios can vary based on geographical location, climate, and the plant's metabolic processes. mdpi.com
While Citral-d6 itself is a synthetic standard, its application is crucial for the accuracy of these analyses. For a valid isotopic fingerprint, the specific compound being analyzed (native citral) must be accurately quantified within the sample matrix. By using Citral-d6 as an internal standard, analysts can obtain the precise concentration of citral. This accurate concentration data is a prerequisite for the reliable interpretation of the natural isotope ratio data obtained from techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS). researchgate.net This ensures that the isotopic fingerprint is a true representation of the sample's origin and not skewed by quantification errors.
Detection of Adulteration and Synthetic Contaminants
A common form of adulteration involves augmenting a high-value essential oil with cheaper, synthetically produced citral to increase its volume and profitability. nih.gov Detecting such adulteration is a critical task in quality control. The use of Citral-d6 as an internal standard provides a robust method for this detection.
The analytical approach is straightforward: a precise amount of Citral-d6 is added to the essential oil sample, which is then analyzed using GC-MS. The ratio of the peak area of the native citral to the peak area of Citral-d6 allows for the exact calculation of the total citral concentration in the sample. nih.gov This quantified value can then be compared against established concentration ranges for authentic essential oils from a specific botanical and geographical source. nih.govresearchgate.net
A concentration that significantly exceeds the upper limit of the natural range is a strong indicator of adulteration with synthetic citral. nih.gov This method is highly effective because it provides absolute quantification, which is necessary to uncover dilutions that might not alter the relative percentages of other components. nih.gov
Table 2: Hypothetical Adulteration Detection in Lemongrass Oil using Citral-d6 This interactive table illustrates how Citral-d6 can be used to detect adulteration. The analysis uses a stable isotope dilution assay with GC-MS.
| Sample ID | Description | Citral-d6 Added (µg/mL) | Measured Native Citral (µg/mL) | Total Citral Concentration (%) | Conclusion |
|---|---|---|---|---|---|
| LG-AUTH-01 | Authentic Lemongrass Oil | 10.0 | 785.0 | 78.5% | Within natural range (75-85%) |
| LG-SUSP-02 | Suspected Adulterated Oil | 10.0 | 945.0 | 94.5% | Exceeds natural range; indicates adulteration |
Applications of Citral D6 in Mechanistic and Metabolic Studies
Elucidation of Biochemical Pathways of Citral (B94496)
Understanding how organisms metabolize citral is important due to its widespread occurrence and various biological activities. Deuterated citral, Citral-d6, serves as a powerful tracer in these investigations.
In Vitro Enzymatic Reaction Mechanism Determination
Enzymatic reactions are central to metabolic pathways. Studying these reactions in vitro using purified enzymes and labeled substrates like Citral-d6 can provide detailed insights into the catalytic mechanisms. By observing where the deuterium (B1214612) atoms are located in the reaction products, researchers can infer which hydrogen atoms of the original citral molecule were involved in specific enzymatic steps, such as oxidation, reduction, or isomerization. nih.govacs.orgescholarship.org
Studies on citral metabolism in rat hepatic fractions have shown that citral can be reduced to the corresponding alcohol by alcohol dehydrogenase (ADH) in the cytosolic fraction. nih.gov While this specific study used non-deuterated citral, using Citral-d6 would allow for precise tracking of the hydrogen atoms transferred during this reduction, helping to confirm the enzymatic mechanism. Additionally, citral has been found to inhibit aldehyde dehydrogenases (ALDH), suggesting complex interactions with enzymes involved in aldehyde metabolism. nih.gov Deuterated citral could be used to further probe the nature of this inhibition and the involvement of specific hydrogen atoms in the binding or reaction process.
Identification of Intermediate Metabolites using Deuterium Tracers
Metabolic pathways often involve a series of intermediate compounds. Identifying these transient species is critical for mapping the complete pathway. Deuterium tracers, such as Citral-d6, enable the detection and identification of these intermediates using mass spectrometry-based techniques. nih.govbiorxiv.org As Citral-d6 is processed, the deuterium label is retained in the resulting metabolites, shifting their mass compared to their unlabeled counterparts. This mass shift makes it possible to distinguish metabolites derived from the administered Citral-d6 from endogenous compounds.
Research on citral biotransformation by microorganisms has identified products such as citronellol, geraniol (B1671447), and nerol (B1678202). researchgate.netagriculturejournals.cz Using Citral-d6, researchers could definitively confirm whether these compounds are direct metabolites of citral by observing the presence and position of deuterium atoms in their structures. For instance, the reduction of neral (B7780846) and geranial (isomers of citral) to nerol and geraniol, respectively, has been observed in microbial biotransformation. researchgate.net Administering Citral-d6 and analyzing the deuterated alcohols formed would provide direct evidence for this conversion pathway.
Metabolic Flux Analysis in Biological Systems
Metabolic flux analysis (MFA) quantifies the flow of metabolites through biochemical networks. creative-proteomics.commdpi.comnih.gov Isotopic tracers, particularly stable isotopes like deuterium and carbon-13, are indispensable for MFA. creative-proteomics.commdpi.com By introducing Citral-d6 into a biological system (e.g., cell cultures, organisms), researchers can track the distribution of the deuterium label through various metabolic branches over time. nih.gov Analysis of the isotopic enrichment in downstream metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for the calculation of reaction rates and pathway fluxes. mdpi.com
While specific studies detailing MFA using Citral-d6 were not extensively found, the principle of using deuterated tracers for this purpose is well-established. nih.govbiorxiv.org For example, studies have investigated the metabolic effects of citral on aspects like glucose tolerance and lipid accumulation in diet-induced obesity models, suggesting its involvement in energy metabolism. frontiersin.orgnih.gov Applying MFA with Citral-d6 could provide quantitative data on how citral and its metabolites influence central metabolic pathways, such as those involving glucose and fatty acids.
Investigating Degradation and Transformation Pathways
Citral is known to be relatively unstable and can undergo various degradation and transformation processes influenced by environmental factors and biological agents. oecd.orgresearchgate.netnih.govnih.gov Citral-d6 is a valuable tool for studying the mechanisms and products of these processes.
Photochemical and Thermal Degradation Studies
Citral is susceptible to degradation by light (photochemical degradation) and heat (thermal degradation). researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netchalmers.se These processes can lead to the loss of its characteristic aroma and the formation of undesirable off-flavor compounds. researchgate.netnih.gov Using Citral-d6 in degradation studies allows researchers to track the fate of the molecule and identify the degradation products with greater certainty using mass spectrometry. The presence of deuterium in the degradation products confirms their origin from the labeled citral.
Studies have shown that citral degrades more rapidly at acidic or alkaline pH compared to neutral pH. oecd.org It can be hydrolyzed into geranic acid and 6-methyl-5-hepten-2-one. oecd.org Under oxygen atmosphere in aqueous acidic conditions, it can be converted into 2-formylmethyl-2-methyl-5-(1-hydroxy-1-methylethyl)-tetrahydrofuran. oecd.org Investigating these degradation pathways with Citral-d6 would help elucidate the specific reaction mechanisms and the involvement of different parts of the citral molecule in the formation of these products. For example, tracking deuterium during hydrolysis could reveal which hydrogen atoms are exchanged with water.
Furthermore, the thermal stability of citral can be enhanced by encapsulation. mdpi.comresearchgate.netresearchgate.net Thermogravimetric analysis (TGA) is used to study the thermal degradation of citral and its encapsulated forms. mdpi.comresearchgate.net Using Citral-d6 in such studies could provide more precise data on the volatilization and degradation temperatures of the labeled compound and its encapsulated forms, potentially offering insights into the protective mechanisms of the encapsulation matrix.
Microbial Biotransformation Mechanisms
Microorganisms can transform organic compounds through enzymatic reactions, a process known as microbial biotransformation. slideshare.netacs.orgnih.gov This can lead to the detoxification or the production of new compounds. Citral can be biotransformed by various microorganisms, including fungi and bacteria. researchgate.netagriculturejournals.cz As mentioned earlier, microbial transformation of citral can yield products like citronellol, nerol, and geraniol. researchgate.netagriculturejournals.cz
Using Citral-d6 in microbial biotransformation studies allows for the detailed investigation of the enzymatic mechanisms involved and the identification of the specific metabolic routes taken by different microorganisms. By analyzing the deuterated products formed by microbial action, researchers can determine which enzymes are responsible for specific transformations (e.g., reduction of the aldehyde group, reduction of double bonds) and the sequence of these reactions within the microbial cell. slideshare.netnih.gov This is particularly useful for understanding the potential of microorganisms for bioremediation of citral or for the biotechnological production of valuable citral derivatives.
Studies have explored the biotransformation of citral by Aspergillus niger, identifying products such as citronellol, hydroxy citronellal, and acetone. agriculturejournals.cz Using Citral-d6 with A. niger would enable researchers to trace the metabolic fate of each carbon and hydrogen atom of citral, providing a clearer picture of the enzymatic steps leading to these diverse products. Similarly, the reduction of citral isomers to geraniol and nerol by Penicillium species has been reported. researchgate.net Citral-d6 could be used to confirm this reduction mechanism and study the stereochemistry of the reaction.
Environmental Fate and Transport Mechanisms
Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential impact. Citral, being a volatile organic compound found in various plant essential oils, can be released into the environment. mdpi-res.com Studying its degradation and movement in different environmental compartments (e.g., soil, water, air) is essential.
Citral-d6 acts as a stable isotopic tracer in environmental fate studies. By introducing a known amount of Citral-d6 into a system, researchers can track its dissipation, transformation, and transport pathways. Unlike radioactive isotopes, deuterium is stable and does not decay, allowing for long-term studies. Analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are employed to detect and quantify Citral-d6 and its deuterated transformation products in environmental samples. The presence and concentration of the labeled compound and its metabolites provide insights into the rates and mechanisms of biodegradation, hydrolysis, photolysis, and volatilization of Citral in various environmental matrices.
Tracing Molecular Rearrangements and Isomerization Processes
Citral is known to undergo various chemical transformations, including isomerization between its geranial and neral forms. atamanchemicals.commdpi-res.com Deuterium labeling at specific positions within the Citral structure provides a powerful method to trace the intricate mechanisms of these molecular rearrangements and isomerization processes.
The strategic placement of deuterium atoms in Citral-d6 allows researchers to follow the movement of specific atoms or groups during a reaction. By analyzing the position of the deuterium label in the reaction products, the reaction pathway and intermediates can be deduced. This is particularly valuable for complex rearrangements where multiple steps and transient species may be involved.
Stereochemical Elucidation through Deuterium Labeling
Stereochemistry plays a critical role in the properties and behavior of molecules. Deuterium labeling, in conjunction with NMR spectroscopy, is a key technique for elucidating the stereochemical course of reactions involving Citral.
Deuterium NMR spectroscopy provides distinct signals for deuterium atoms at different positions within a molecule. Changes in the chemical shifts and coupling patterns of deuterium signals in Citral-d6 and its transformation products can reveal information about the stereochemistry of the reaction center during isomerization or rearrangement. Furthermore, the absence or alteration of specific proton signals in the ¹H NMR spectrum of a deuterated compound compared to its non-deuterated analogue also provides valuable structural and stereochemical information. By analyzing the distribution and position of deuterium in the final products, researchers can gain insights into the stereospecificity and stereoselectivity of the reactions Citral undergoes.
Kinetics of Isomerization and Epimerization Reactions
Deuterium labeling is also instrumental in studying the kinetics of isomerization and epimerization reactions of Citral. By using Citral-d6 as a substrate or tracer, the rates of conversion between isomers can be accurately measured.
In a typical kinetic study, a known concentration of Citral-d6 is subjected to conditions that induce isomerization or epimerization. The concentrations of the labeled starting material and the labeled products are then monitored over time using analytical techniques such as GC-MS or LC-MS, which can differentiate between labeled and unlabeled species. The rate constants for the forward and reverse reactions can be determined from the changes in concentration of the labeled species over time. This provides quantitative data on the reaction rates and allows for the determination of activation energies and reaction mechanisms. The use of a stable isotope like deuterium avoids potential kinetic isotope effects that might arise from using radioactive tracers in some reactions, although subtle deuterium kinetic isotope effects can sometimes be observed and provide further mechanistic details.
Protein-Ligand Interaction Studies and Binding Site Mapping
Investigating the interactions between small molecules like Citral and proteins is fundamental to understanding their biological activity and potential effects. Labeled ligands, such as Citral-d6, can be valuable probes in protein-ligand interaction studies and for mapping binding sites.
While specific detailed studies on Citral-d6 in protein binding were not prominently found in the search results, the general principles of using labeled ligands apply. Citral-d6 can be used as a tracer to quantify binding to target proteins, either in isolation or within complex biological matrices. Techniques such as equilibrium dialysis, surface plasmon resonance (SPR), or mass spectrometry-based methods can potentially utilize labeled Citral to measure binding affinity and kinetics.
Furthermore, in structural biology techniques like NMR spectroscopy or X-ray crystallography, incorporating a stable isotope label can aid in resolving the structure of protein-ligand complexes and identifying the specific amino acid residues involved in binding. By comparing the NMR spectra of a protein in the presence of unlabeled versus deuterated Citral, changes in the protein's signals can indicate the binding site. Although challenging for a molecule of Citral's size and flexibility, deuterium labeling can simplify NMR spectra and facilitate the assignment of signals, thereby assisting in mapping the interaction interface.
Future Directions and Research Opportunities
Development of Novel Deuteration Strategies for Complex Monoterpenoids
The synthesis of site-specifically deuterated monoterpenoids, including Citral-d6, is crucial for detailed mechanistic studies and quantitative analysis. While general strategies for deuterium (B1214612) incorporation exist, the development of novel and efficient methods tailored for complex monoterpenoids remains an active area of research. Existing approaches for deuteration of monoterpenes like alpha-pinene (B124742) involve both top-down strategies, utilizing existing ring systems, and bottom-up strategies, constructing the framework from precursors. nih.govacs.org Techniques such as hydrogen-deuterium exchange with D₂O and reduction with LiAlD₄ have been employed. nih.govacs.org However, challenges such as potential deuterium loss under certain reaction conditions and the need for selective labeling at specific carbon atoms persist. nih.govacs.org Future research could focus on developing more regioselective and stereoselective deuteration methods, potentially utilizing enzymatic catalysis or novel organocatalytic systems, to access a wider range of Citral-d6 isotopologues with high isotopic purity. Selective deuteration has already proven valuable in resolving complex reaction mechanisms in atmospheric chemistry studies of monoterpenes. copernicus.org Exploring new synthetic routes could overcome limitations encountered with current methods, such as unselective deuteration observed under certain basic conditions. nih.govacs.org
Integration of Citral-d6 in Multi-Omics Research
Multi-omics research, which integrates data from multiple biological layers such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. appliedclinicaltrialsonline.comresearchgate.netnih.govcmbio.io Citral-d6 holds significant potential for integration into multi-omics studies, particularly within the metabolomics component. As a stable isotope-labeled compound, Citral-d6 can serve as an internal standard or tracer in metabolomic profiling experiments. eptes.com By introducing a known quantity of Citral-d6 into a biological system or sample, researchers can accurately quantify endogenous citral (B94496) and related metabolites using mass spectrometry-based techniques, accounting for variations in sample preparation and instrument performance. The integration of this precise quantitative metabolic data with other omics datasets (e.g., gene expression related to terpene biosynthesis pathways) can provide deeper insights into the regulation and flux of monoterpene metabolism in various biological contexts, such as plant physiology, microbial interactions, or even environmental studies. appliedclinicaltrialsonline.comresearchgate.netnih.govcmbio.io This integrative approach can help unravel complex biological networks and identify key metabolic pathways or biomarkers that are not discernible from single-omics analyses alone. researchgate.netnih.govcmbio.io
Computational Chemistry and Molecular Modeling of Deuterated Citral
Computational chemistry and molecular modeling play a vital role in understanding the structural, electronic, and reactivity properties of molecules. kallipos.grtarosdiscovery.comvivabiotech.comamazon.com Applying these techniques to Citral-d6 can provide valuable theoretical insights that complement experimental studies. Methods such as density functional theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic structure of Citral-d6, potentially revealing subtle differences compared to unlabeled citral due to the isotopic substitution. Molecular dynamics simulations can explore the conformational landscape and dynamic behavior of Citral-d6 in different environments, such as in solution or interacting with biological targets or material matrices. While direct studies on deuterated citral were not found, computational simulations have been successfully applied to study the inclusion complex formation of unlabeled citral, indicating stable intermolecular interactions. researchgate.netscielo.br Extending these studies to Citral-d6 can help predict how deuteration might influence binding affinities, reaction transition states, or diffusion rates, offering a theoretical basis for observed kinetic isotope effects or altered behavior in formulations. copernicus.org This can guide the design of experiments and the interpretation of results in areas like reaction kinetics, metabolic studies, and material science applications.
Standardization of Citral-d6 Reference Materials for Global Research
The availability of well-characterized and standardized reference materials is fundamental for ensuring the accuracy, reproducibility, and comparability of scientific data across different laboratories and studies. Citral-d6 is commercially available as a deuterium-labeled standard, serving as a crucial reference material for analytical applications. eptes.com Future efforts should focus on the further standardization and certification of Citral-d6 reference materials to meet stringent quality standards, such as ISO Guide 34 and ISO 17025. supelco.com.twcerilliant.comcpachem.com This involves comprehensive characterization of isotopic enrichment, chemical purity, and stability, accompanied by detailed Certificates of Analysis (COA). cerilliant.com Establishing globally recognized standards for Citral-d6 will facilitate its reliable use as an internal standard in quantitative analysis, particularly in complex matrices encountered in food science, environmental monitoring, and biological research. This standardization is essential for enabling robust comparisons of data generated worldwide and for the validation of analytical methods.
Exploration of Citral-d6 in Material Science and Nanoformulation Studies
Material science and nanoformulation offer promising avenues for enhancing the stability, solubility, and controlled release of volatile and sensitive compounds like citral. researchgate.netresearchgate.netbilkent.edu.trresearchgate.netnih.gov Citral is known to be susceptible to degradation via oxidation, heat, and light. researchgate.netresearchgate.netbilkent.edu.tr Encapsulation within various matrices, such as cyclodextrins, metal-organic frameworks (MOFs), or polymers, has been shown to improve its stability and control its release kinetics. researchgate.netresearchgate.netbilkent.edu.trresearchgate.netnih.gov Citral-d6 can be a valuable tool in exploring and optimizing such material science applications. Its isotopic label allows for precise tracking of the compound within the material matrix, enabling detailed studies of encapsulation efficiency, release mechanisms, and degradation pathways using mass spectrometry. nih.gov
Investigating Inclusion Complex Formation Mechanisms
The formation of inclusion complexes, particularly with cyclodextrins, is a common strategy for encapsulating citral. researchgate.netscielo.brresearchgate.netbilkent.edu.traua.grwisdomlib.org These complexes are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the encapsulation of the guest molecule within the host cavity. aua.gr Citral-d6 can be used to investigate the mechanisms of inclusion complex formation and the dynamics of the guest molecule within the host cavity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, especially using deuterated solvents like DMSO-d6, are powerful tools for studying these interactions and confirming complex formation. scielo.brresearchgate.netbilkent.edu.trresearchgate.net By comparing the behavior of Citral-d6 with unlabeled citral, researchers can gain insights into how isotopic substitution might subtly influence the complexation process or the orientation of the molecule within the cavity. copernicus.org
Assessing Encapsulation Efficiency and Release Kinetics
Quantifying the amount of citral encapsulated within a material (encapsulation efficiency) and understanding how it is released over time (release kinetics) are critical aspects of formulation development. researchgate.netresearchgate.netbilkent.edu.trnih.govkemdikbud.go.id Studies with unlabeled citral have reported varying encapsulation efficiencies depending on the material and method used, for instance, up to ~80% in cyclodextrin (B1172386) inclusion complex nanofibers or 99.9% in dextrin (B1630399) microparticles. researchgate.netbilkent.edu.trnih.gov Citral-d6 can serve as a highly accurate tracer for assessing encapsulation efficiency and studying release kinetics. Using mass spectrometry, researchers can differentiate between the encapsulated Citral-d6 and any free citral, allowing for precise quantification even at low concentrations. This is particularly useful for studying release profiles in complex media or over extended periods. kemdikbud.go.id Furthermore, by using both unlabeled citral and Citral-d6 in parallel studies, researchers can investigate potential kinetic isotope effects on the release rate or degradation within the formulation, providing a more complete understanding of the formulation's behavior. copernicus.org
Q & A
Basic Research Questions
Q. How is Citral-d6 synthesized and characterized for use as a deuterated internal standard in analytical chemistry?
- Methodological Answer : Citral-d6 is synthesized via hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration of citral). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% isotopic purity) and gas chromatography-mass spectrometry (GC-MS) to validate absence of non-deuterated impurities. Researchers should cross-reference spectral libraries (e.g., NIST) and report retention indices for reproducibility .
Q. What are the optimal conditions for Citral-d6 stability in long-term storage for quantitative studies?
- Methodological Answer : Stability studies require controlled variables: temperature (-20°C), solvent (methanol or acetonitrile), and container material (amber glass vials to prevent photodegradation). Accelerated stability testing (e.g., 40°C for 6 months) with periodic GC-MS analysis quantifies degradation products. Data should be analyzed using Arrhenius kinetics to predict shelf-life .
Advanced Research Questions
Q. How do matrix effects in plant essential oil samples impact the accuracy of Citral-d6 as an internal standard in LC-MS/MS quantification?
- Methodological Answer : Matrix effects are evaluated via post-column infusion experiments, comparing ion suppression/enhancement of Citral-d6 in spiked vs. pure solvent samples. Normalization requires parallel analysis of isotopically labeled analogs and matrix-matched calibration curves. Advanced studies should report recovery rates (85–115%) and use ANOVA to assess inter-matrix variability .
Q. What experimental design strategies resolve contradictions in deuterium loss observed during thermal desorption of Citral-d6 in GC-MS workflows?
- Methodological Answer : Contradictions arise from desorption temperature (>250°C) or active sites in inlet liners. A fractional factorial design can isolate variables: liner deactivation (e.g., silanized vs. non-silanized), split ratios, and temperature ramping. Data analysis should include multivariate regression to identify primary contributors to deuterium loss .
Q. How can Citral-d6 be utilized to differentiate enzymatic vs. non-enzymatic degradation pathways of citral in metabolic studies?
- Methodological Answer : Isotope tracing with Citral-d6 in in vitro assays (e.g., liver microsomes) tracks deuterium retention in metabolites via high-resolution MS. Non-enzymatic degradation (e.g., acid-catalyzed cyclization) preserves deuterium labels, while enzymatic pathways (e.g., CYP450 oxidation) may alter isotopic patterns. Researchers must validate with kinetic isotope effect (KIE) studies .
Data Analysis and Validation
Q. What statistical methods are appropriate for validating the precision of Citral-d6-based quantification in multi-laboratory studies?
- Methodological Answer : Interlaboratory precision requires nested ANOVA to partition variance between labs, instruments, and operators. Data should adhere to ISO 5725 guidelines, reporting repeatability (RSD <5%) and reproducibility (RSD <10%). Outliers are identified via Grubbs’ test or robust Z-scores .
Q. How do isotopic purity thresholds of Citral-d6 affect error propagation in quantitative structure-activity relationship (QSAR) models?
- Methodological Answer : Monte Carlo simulations model error propagation from isotopic purity (e.g., 95% vs. 99%) into QSAR predictions. Sensitivity analysis identifies critical thresholds where impurity-induced errors exceed model tolerance (e.g., >10% deviation in IC50 values). Results must be cross-validated with experimental dose-response curves .
Experimental Design Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
